Insecticidal agent 6

Diamide resistance SfRyR G4891E mutation SfRyR I4734M mutation

Insecticidal agent 6 (also designated Compound Im; CAS 1699760-76-3) is a rationally designed nitrophenyl-substituted anthranilic diamide derivative that functions as a potent inhibitor of insect ryanodine receptors (RyRs). Its molecular formula is C19H14BrCl2N5O4 with a molecular weight of 527.2 g/mol.

Molecular Formula C19H14BrCl2N5O4
Molecular Weight 527.2 g/mol
Cat. No. B12381141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsecticidal agent 6
Molecular FormulaC19H14BrCl2N5O4
Molecular Weight527.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br)C(=O)NC)Cl
InChIInChI=1S/C19H14BrCl2N5O4/c1-9-5-10(21)6-12(18(28)23-2)17(9)24-19(29)15-8-16(20)25-26(15)14-4-3-11(27(30)31)7-13(14)22/h3-8H,1-2H3,(H,23,28)(H,24,29)
InChIKeyVHKCXKYVUMUVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Insecticidal Agent 6 (CAS 1699760-76-3): A Nitrophenyl-Substituted Anthranilic Diamide RyR Inhibitor for Resistant Lepidopteran Pest Research


Insecticidal agent 6 (also designated Compound Im; CAS 1699760-76-3) is a rationally designed nitrophenyl-substituted anthranilic diamide derivative that functions as a potent inhibitor of insect ryanodine receptors (RyRs). Its molecular formula is C19H14BrCl2N5O4 with a molecular weight of 527.2 g/mol . As a member of the diamide insecticide class, this compound targets insect RyR calcium channels, inducing uncontrolled calcium release that leads to muscle paralysis and death. The compound was identified through a structure-based drug design approach within a 28-compound series of novel nitrophenyl-substituted anthranilic diamides and has demonstrated distinctive potency against lepidopteran pests, including those harboring known diamide resistance mutations [1].

Why In-Class Anthranilic Diamide RyR Inhibitors Cannot Be Substituted for Insecticidal Agent 6 in Resistance-Relevant Research


Substituting Insecticidal agent 6 with another commercially available diamide insecticide such as chlorantraniliprole, cyantraniliprole, flubendiamide, or tetrachlorantraniliprole is scientifically indefensible in studies focused on diamide resistance. The binding affinities and efficacy of diamide compounds at insect ryanodine receptors vary substantially depending on subtle structural modifications, with well-documented differential responses across resistant pest strains [1]. Published comparative toxicity data demonstrate that the four major commercial anthranilic diamides exhibit LC50 values against Spodoptera frugiperda third-instar larvae differing by up to 282-fold (tetrachlorantraniliprole: 0.12 mg/L; cyantraniliprole: 33.83 mg/L), underscoring that even within this narrow chemical class, biological activity is not interchangeable [2]. Most critically, Insecticidal agent 6 possesses a unique resistance-breaking profile that commercial diamide insecticides lack, a functional distinction that is quantified in the evidence items below.

Quantitative Differentiation of Insecticidal Agent 6: Evidence-Based Comparisons with Chlorantraniliprole and Anthranilic Diamide Class Benchmarks


Superior Potency of Insecticidal Agent 6 Against Diamide-Resistant S. frugiperda RyR Mutants Versus Chlorantraniliprole

In a HEK293 cell line stably expressing Spodoptera frugiperda ryanodine receptors (SfRyRs) containing the resistance-associated double mutation G4891E and I4734M, Insecticidal agent 6 (Compound Im) exhibited over 10-fold greater potency than chlorantraniliprole. The study explicitly reports that Im showed >10-fold higher activity against the resistant mutant SfRyRs relative to chlorantraniliprole, establishing a quantifiable resistance-breaking advantage that commercial diamide insecticides lack [1]. The mode of action of Im was independently verified on isolated neurons, confirming its direct activity at the RyR target [1].

Diamide resistance SfRyR G4891E mutation SfRyR I4734M mutation Resistance-breaking insecticides

RyR Target Engagement: Insecticidal Agent 6 Demonstrates Low Micromolar Potency Against Wild-Type S. frugiperda RyR

Insecticidal agent 6 (Compound Im) inhibits insect ryanodine receptors with an EC50 value of 0.6308 µM against Spodoptera frugiperda RyRs [1]. By comparison, chlorantraniliprole—the prototypical diamide insecticide and a ryanodine receptor activator—exhibits EC50 values of 40 nM (0.040 µM) against Drosophila melanogaster RyR and 50 nM (0.050 µM) against Heliothis virescens RyR . Notably, while chlorantraniliprole functions as an activator of RyRs, Insecticidal agent 6 is characterized as an inhibitor (blocker/antagonist) of the same receptor class [1], indicating a divergent mechanism of target engagement within the same binding pocket.

Ryanodine receptor inhibition S. frugiperda Calcium channel modulation In vitro potency

Structural Differentiation: Nitrophenyl Substitution Confers Resistance-Breaking Properties Absent in Pyridinyl-Containing Commercial Diamides

The key structural differentiator of Insecticidal agent 6 is the presence of a nitrophenyl substitution on the pyrazole ring scaffold, replacing the 3-chloropyridin-2-yl moiety found in chlorantraniliprole, cyantraniliprole, and tetrachlorantraniliprole [1]. This nitrophenyl substitution was rationally designed using a structure-based approach specifically to overcome diamide resistance [1]. In silico molecular docking analysis predicted distinct binding modes of Im within the SfRyR pocket, providing a structural rationale for its ability to retain activity against the G4891E and I4734M mutant receptors that confer high-level resistance to chlorantraniliprole [1].

Anthranilic diamide SAR Nitrophenyl substitution Resistance-breaking design RyR binding mode

In-Class Activity Heterogeneity: Four Commercial Diamides Exhibit 282-Fold Potency Range Against S. frugiperda Larvae

The intrinsic variability among diamide insecticides is demonstrated by published comparative toxicity data for four commercial anthranilic diamides against Spodoptera frugiperda third-instar larvae. Tetrachlorantraniliprole exhibited the highest potency with an LC50 of 0.12 mg/L, while cyantraniliprole showed the lowest potency at 33.83 mg/L—a 282-fold difference between compounds within the same chemical class [1]. Chlorantraniliprole (LC50 = 5.21 mg/L) and flubendiamide (LC50 = 2.24 mg/L) displayed intermediate potencies. This wide range of activity among structurally related compounds demonstrates that diamide insecticides are not functionally interchangeable and that specific structural modifications dramatically alter biological activity [1].

Anthranilic diamide toxicity comparison S. frugiperda larval bioassay LC50 benchmarking

Recommended Research and Industrial Application Scenarios for Insecticidal Agent 6 Based on Demonstrated Differentiation


Functional Characterization of Diamide-Resistant RyR Mutants (G4891E and I4734M)

Insecticidal agent 6 is the optimal positive control for calcium imaging or electrophysiology studies using recombinant expression systems carrying diamide resistance mutations G4891E and/or I4734M in SfRyR. The >10-fold greater potency compared to chlorantraniliprole against the double-mutant receptor [1] makes it suitable for establishing functional assays where commercial diamides show negligible activity, enabling detailed pharmacological characterization of resistance-conferring mutations and high-throughput screening for next-generation resistance-breaking candidates.

Structure-Activity Relationship (SAR) Studies of Nitrophenyl-Substituted Anthranilic Diamide Scaffolds

As one of the two most active compounds identified among 28 rationally designed nitrophenyl-substituted anthranilic diamide derivatives [1], Insecticidal agent 6 serves as a benchmark reference standard for medicinal chemistry and agrochemical SAR programs exploring pyrazole substitution patterns. Its distinct nitrophenyl moiety (1-(2-chloro-4-nitrophenyl) group) distinguishes it from the pyridinyl-containing commercial diamides, enabling researchers to systematically evaluate how this substitution affects RyR binding kinetics, species selectivity, and resistance profiles.

Resistance Monitoring and Diagnostic Assay Development for Lepidopteran Pest Management

Given the documented emergence of diamide resistance in field populations of Spodoptera frugiperda and other lepidopteran pests [2], Insecticidal agent 6 can be employed as a reference compound in diagnostic bioassays designed to distinguish between wild-type and resistant pest populations. Its resistance-breaking activity against G4891E and I4734M mutants [1] provides a differential diagnostic signal when used in parallel with chlorantraniliprole in comparative mortality or feeding cessation assays, aiding in the molecular surveillance of resistance allele frequencies.

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